2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone that features a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-methoxyphenyl)-2-methylpropan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(3-methoxyphenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The carbonyl group also plays a crucial role in its reactivity, allowing for various transformations such as reductions and oxidations. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
2-Bromo-1-(3-methoxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and in various research applications .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3 |
InChI Key |
BJGJKLMADAQJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
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